REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([NH:11][C:12](=O)[CH:13]([CH3:15])[CH3:14])[CH:3]=1.[NH2:17][C:18]1[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=1.C(C#N)(C)=O.P(Cl)(Cl)Cl.[OH-].[Na+]>O>[OH:1][C:2]1[CH:3]=[C:4]2[C:5]([C:6](=[O:8])[N:17]([C:18]3[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=3)[C:12]([CH:13]([CH3:15])[CH3:14])=[N:11]2)=[CH:9][CH:10]=1 |f:4.5|
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
54.9 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C(=O)O)C=C1)NC(C(C)C)=O
|
Name
|
|
Quantity
|
31.96 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
1.177 L
|
Type
|
reactant
|
Smiles
|
C(=O)(C)C#N
|
Name
|
|
Quantity
|
45.09 mL
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60±3° C. for 20 h with an efficient mixing
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
condenser, addition funnel, and nitrogen inlet-outlet
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The suspension was then warmed to an internal temperature of 60±3° C. over 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to an internal temperature of 15±3° C. over 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining an internal temperature of 15±10° C
|
Type
|
TEMPERATURE
|
Details
|
The suspension was warmed to an internal temperature of 75±5° C. over 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at this temperature for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was cooled to an internal temperature of 30±5° C. over 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated off
|
Type
|
FILTRATION
|
Details
|
The organic layer was then line-filtered by pressure (300 to 500 mbar)
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under vacuum (100-50 torr) at an internal temperature of 20-30° C.
|
Type
|
CUSTOM
|
Details
|
to collect ˜950 mL of solvent (batch volume ˜200 mL)
|
Type
|
ADDITION
|
Details
|
875 mL of water were added to the concentrate
|
Type
|
CONCENTRATION
|
Details
|
Again the solvent was concentrated under vacuum (200-150 torr) at an internal temperature of 20-30° C.
|
Type
|
CUSTOM
|
Details
|
to collect ˜200 mL of solvent (batch volume ˜820 mL)
|
Type
|
STIRRING
|
Details
|
The remaining suspension was stirred at 20±3° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solid was removed by filtration over a polypropylene
|
Type
|
FILTRATION
|
Details
|
filter paper in a Büchner funnel with suction
|
Type
|
WASH
|
Details
|
The filter cake was washed with 2×100 mL of H2O
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum (100-150 mbar) at 50±5° C. with nitrogen bleeding until ≦1% LOD (15 h)
|
Duration
|
15 h
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C(N(C(=NC2=C1)C(C)C)C1=CC=C(C#N)C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |